molecular formula C25H24N2O4S B10996508 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide

Cat. No.: B10996508
M. Wt: 448.5 g/mol
InChI Key: KERMNYXFHZZPJQ-UHFFFAOYSA-N
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Description

    N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide: , is an organic compound.

  • It appears as a colorless to pale yellow liquid.
  • Solubility: It is soluble in water and organic solvents such as alcohols and ethers.
  • Properties

    Molecular Formula

    C25H24N2O4S

    Molecular Weight

    448.5 g/mol

    IUPAC Name

    N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]benzamide

    InChI

    InChI=1S/C25H24N2O4S/c1-17-11-13-22(14-12-17)32(29,30)23-18(2)19(3)27(16-21-10-7-15-31-21)24(23)26-25(28)20-8-5-4-6-9-20/h4-15H,16H2,1-3H3,(H,26,28)

    InChI Key

    KERMNYXFHZZPJQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C4=CC=CC=C4

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:
      • One common method involves the reaction of furan with ethylamine under elevated temperatures.
      • The reaction proceeds as follows:

        Furan+EthylamineN-ethyl-2-furanmethanamine\text{Furan} + \text{Ethylamine} \rightarrow \text{N-ethyl-2-furanmethanamine} Furan+Ethylamine→N-ethyl-2-furanmethanamine

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

    Chemistry

    In the realm of chemistry, N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

    Biology

    This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The furan and pyrrole rings may interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The sulfonyl group enhances binding affinity and specificity .

    Medicine

    This compound is being explored as a potential drug candidate for various diseases. Its mechanism of action may involve modulation of specific molecular targets critical in disease processes. Recent studies have shown that similar compounds exhibit significant anticancer activity by inducing apoptosis in cancer cells .

    Industry

    In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

    Recent studies have highlighted the biological activities associated with this compound:

    Anticancer Activity:
    Research indicates that derivatives of this compound can suppress cell growth and enhance ATP production in cancer cell lines. Modifications to the structure can lead to increased cytotoxicity against various cancer types .

    Cell Culture Studies:
    In vitro studies using Chinese hamster ovary (CHO) cells demonstrated that similar pyrrole derivatives improved monoclonal antibody production while maintaining cell viability. These findings suggest that such compounds can enhance cell-specific productivity through metabolic modulation .

    Mechanism of Action

    • Specific mechanisms for N-ethyl-2-furanmethanamine are not well-documented.
    • It likely interacts with molecular targets or pathways relevant to its derivatives.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

    Molecular Formula: C23H28N2O4S
    Molecular Weight: 428.5 g/mol
    IUPAC Name: N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]benzamide
    CAS Number: 951974-41-7

    The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The furan and pyrrole rings are believed to play crucial roles in binding to specific enzymes or receptors involved in disease pathways. The sulfonyl group enhances the compound's binding affinity and specificity, potentially leading to inhibition of target proteins that regulate cellular processes such as inflammation and cancer progression .

    Anticancer Activity

    Several studies have explored the anticancer potential of this compound. For instance, derivatives of similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In particular, compounds with similar moieties have shown IC50 values in the low micromolar range, indicating potent growth inhibitory effects on cancer cells .

    Table 1: Anticancer Activity of Related Compounds

    CompoundCell Line TestedIC50 (μM)Reference
    Compound AA549 (Lung)49.85
    Compound BMCF7 (Breast)26.00
    Compound CHeLa (Cervical)15.50

    Antimicrobial Activity

    Research has also indicated that related compounds exhibit antimicrobial properties against a range of pathogens. For example, derivatives have shown effectiveness against both bacterial and fungal strains, with some exhibiting broad-spectrum activity .

    Table 2: Antimicrobial Activity

    CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Reference
    Compound DStaphylococcus aureus32 μg/mL
    Compound EEscherichia coli16 μg/mL
    Compound FCandida albicans8 μg/mL

    Case Studies

    A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives that included the target compound. These derivatives were tested for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The results indicated that modifications in the side chains significantly affected their biological activity, highlighting the importance of structural optimization in drug design .

    Q & A

    Q. What are the key synthetic strategies for constructing the pyrrole core with a tosyl group and furan substituent in this compound?

    The pyrrole core can be synthesized via Paal-Knorr condensation using γ-diketones and amines, followed by sulfonylation with p-toluenesulfonyl chloride. The furan-2-ylmethyl group is introduced via alkylation using furfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF). Critical steps include protecting the pyrrole nitrogen during sulfonylation to avoid side reactions .

    Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

    • ¹H/¹³C NMR : The downfield shift of the pyrrole C-H protons (δ 6.8–7.2 ppm) and the tosyl group’s aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns.
    • IR : Stretching frequencies for the sulfonyl group (S=O at ~1350 cm⁻¹ and ~1150 cm⁻¹) and benzamide carbonyl (C=O at ~1650 cm⁻¹) validate functional groups .

    Q. What solvent systems are optimal for solubility and stability studies of this compound?

    Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the sulfonyl and benzamide groups. Stability testing in aqueous buffers (pH 4–8) at 25°C over 72 hours is recommended to assess hydrolytic degradation, monitored via HPLC .

    Advanced Research Questions

    Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents on the pyrrole ring?

    Single-crystal X-ray diffraction (XRD) analysis reveals dihedral angles between the pyrrole ring and adjacent substituents (e.g., tosylphenyl, furan). For example, the tosyl group typically adopts a near-perpendicular orientation (85–90°) relative to the pyrrole plane to minimize steric hindrance .

    Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

    Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions with enzymes like cyclooxygenase-2 (COX-2), where the sulfonyl group may occupy the hydrophobic pocket. QSAR models using Hammett constants (σ) for substituent effects refine activity predictions .

    Q. How should researchers address contradictory data in fluorescence intensity measurements under varying pH conditions?

    Conflicting fluorescence results may arise from protonation/deprotonation of the benzamide group. Use pH-controlled spectrofluorometry (e.g., phosphate buffers at pH 5.5 vs. 7.4) and compare with theoretical pKa values calculated via ChemAxon. Validate with mass spectrometry to rule out degradation .

    Q. What in vitro assays are appropriate for evaluating its potential as a kinase inhibitor?

    • Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., JAK2, EGFR) at 10 µM compound concentration.
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include a positive control (e.g., imatinib) and validate via Western blot for phosphorylation status .

    Methodological Challenges and Solutions

    Q. How to optimize reaction yields for the sulfonylation step without over-sulfonation?

    • Stepwise sulfonylation : Add p-toluenesulfonyl chloride in aliquots at 0°C, monitoring via TLC (hexane:EtOAc 3:1).
    • Quenching : Use aqueous NaHCO₃ to neutralize excess sulfonyl chloride. Yields typically improve from 45% to 72% with strict temperature control .

    Q. What strategies mitigate interference from impurities in HPLC analysis?

    Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient eluent (ACN:H₂O + 0.1% TFA). Calibrate against a reference standard and apply UV detection at 254 nm. For co-eluting impurities, switch to LC-MS (ESI+) with m/z 450–600 range .

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